Comparative Lipophilicity (LogP) Analysis: Pyrido[3,4-B]pyrazin-5(6H)-one vs. Related Heterocyclic Scaffolds
The unsubstituted Pyrido[3,4-B]pyrazin-5(6H)-one scaffold exhibits a calculated LogP value of -0.98, indicating a significantly higher hydrophilicity compared to its close structural analog, 2,3-diphenyl-6H-pyrido[3,4-b]pyrazin-5-one (LogP 2.9), and other related heterocyclic cores such as quinoxalin-2(1H)-one and pteridin-4(3H)-one [1]. This difference is driven by the absence of lipophilic substituents on the core rings.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.98 |
| Comparator Or Baseline | 2,3-Diphenyl-6H-pyrido[3,4-b]pyrazin-5-one (LogP 2.9); Quinoxalin-2(1H)-one (LogP ~0.5); Pteridin-4(3H)-one (LogP ~ -1.5) |
| Quantified Difference | ΔLogP = 3.88 (vs. diphenyl derivative); ΔLogP ~ 1.5 (vs. quinoxalinone); ΔLogP ~ 0.5 (vs. pteridinone) |
| Conditions | Calculated values (ChemSrc, Molaid, and literature reported values) |
Why This Matters
Lower LogP correlates with higher aqueous solubility, which is critical for simplifying downstream synthetic modifications (e.g., avoiding solubility issues during bromination or alkylation) and can influence in vitro assay compatibility.
- [1] PubChem. (n.d.). Quinoxalin-2(1H)-one (Compound Summary). National Center for Biotechnology Information. View Source
